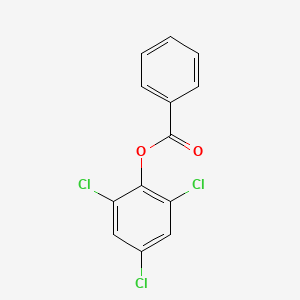
2,4,6-Trichlorophenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichlorophenyl benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group attached to a 2,4,6-trichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl benzoate typically involves the esterification of 2,4,6-trichlorophenol with benzoic acid or its derivatives. One common method is the reaction of 2,4,6-trichlorophenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichlorophenyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trichlorophenol and benzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as 2,4,6-trichloroaniline or 2,4,6-trichlorothiophenol can be formed.
Hydrolysis: The major products are 2,4,6-trichlorophenol and benzoic acid.
Scientific Research Applications
2,4,6-Trichlorophenyl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorophenyl benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4,6-Trichlorophenol: Shares the trichlorophenyl moiety but lacks the benzoate group.
2,4,6-Tribromophenyl benzoate: Similar structure but with bromine atoms instead of chlorine.
Uniqueness: 2,4,6-Trichlorophenyl benzoate is unique due to its specific combination of the trichlorophenyl and benzoate groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
24003-11-0 |
|---|---|
Molecular Formula |
C13H7Cl3O2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(2,4,6-trichlorophenyl) benzoate |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-6-10(15)12(11(16)7-9)18-13(17)8-4-2-1-3-5-8/h1-7H |
InChI Key |
RHEZJKZNYHZXMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


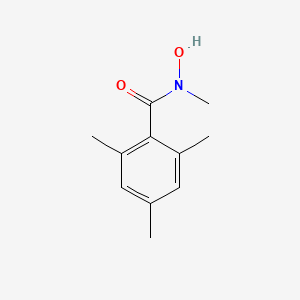
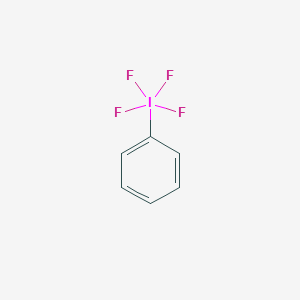
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
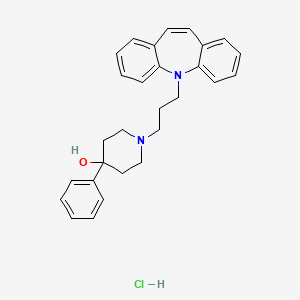
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)

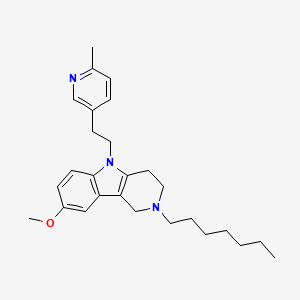

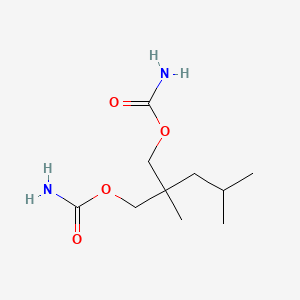
![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)
